molecular formula C19H19F2N2O2S+ B11210471 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11210471
M. Wt: 377.4 g/mol
InChI Key: CWKKPPADRMBSBL-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, hydroxy, and difluoromethoxy groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions, such as using a base catalyst and heating.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the imidazo[2,1-b][1,3]thiazine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, alkylating agents, and acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials, coatings, and catalysts due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 3-[4-(trifluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Uniqueness

The presence of the difluoromethoxy group in 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium imparts unique electronic and steric properties, distinguishing it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19F2N2O2S+

Molecular Weight

377.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H19F2N2O2S/c20-17(21)25-16-9-7-14(8-10-16)19(24)13-22(15-5-2-1-3-6-15)18-23(19)11-4-12-26-18/h1-3,5-10,17,24H,4,11-13H2/q+1

InChI Key

CWKKPPADRMBSBL-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)OC(F)F)O)C4=CC=CC=C4)SC1

Origin of Product

United States

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